molecular formula C8H7N3O2 B1604052 5-Nitro-1H-indol-6-amine CAS No. 1000343-12-3

5-Nitro-1H-indol-6-amine

Cat. No. B1604052
M. Wt: 177.16 g/mol
InChI Key: YXNHJBUZBCFMST-UHFFFAOYSA-N
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Description

5-Nitro-1H-indol-6-amine is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The CAS number for 5-Nitro-1H-indol-6-amine is 1000343-12-3 .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Nitro-1H-indol-6-amine, involves the construction of the indole nucleus, which is a significant heterocyclic system in natural products and drugs . A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described . The proper choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .


Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-indol-6-amine is similar to other indole derivatives. Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .


Chemical Reactions Analysis

Indole derivatives, including 5-Nitro-1H-indol-6-amine, exhibit wide-ranging biological activity. Unusual and complex molecular architectures occur among their natural derivatives . The chemical reactions involving indole derivatives are diverse and depend on the specific derivative and its functional groups .

Future Directions

Indole derivatives, including 5-Nitro-1H-indol-6-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

5-nitro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNHJBUZBCFMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646820
Record name 5-Nitro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-1H-indol-6-amine

CAS RN

1000343-12-3
Record name 5-Nitro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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